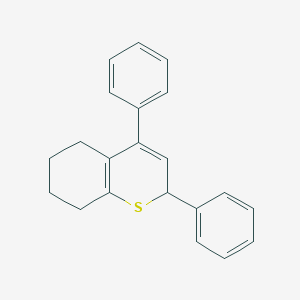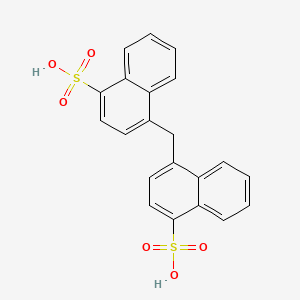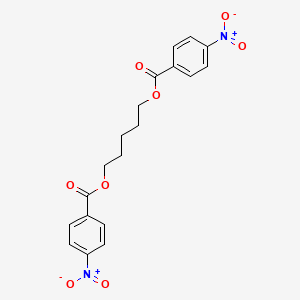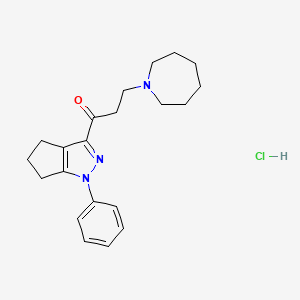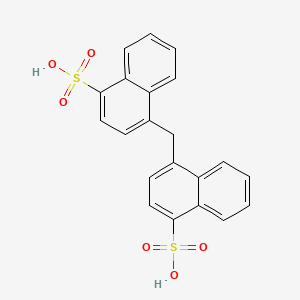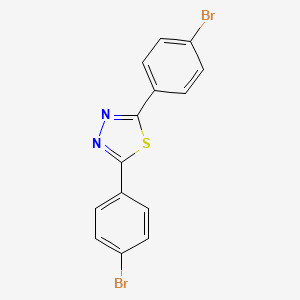
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with two 4-bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl derivatives are the major products of Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound serves as a building block for designing molecules with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is employed in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole largely depends on its application:
Comparaison Avec Des Composés Similaires
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: This compound is structurally similar but contains an oxadiazole ring instead of a thiadiazole ring.
2,5-Bis(4-bromophenyl)-p-xylene: Another similar compound with a different core structure.
Uniqueness: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is unique due to the presence of sulfur in its thiadiazole ring, which imparts distinct electronic properties compared to its oxadiazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Numéro CAS |
17452-98-1 |
|---|---|
Formule moléculaire |
C14H8Br2N2S |
Poids moléculaire |
396.1 g/mol |
Nom IUPAC |
2,5-bis(4-bromophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8Br2N2S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |
Clé InChI |
OTWDQMWSVNMBRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





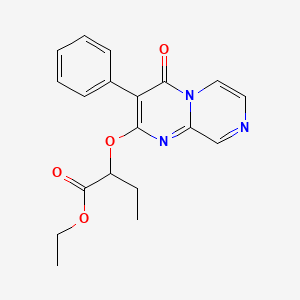
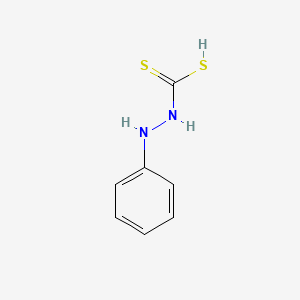
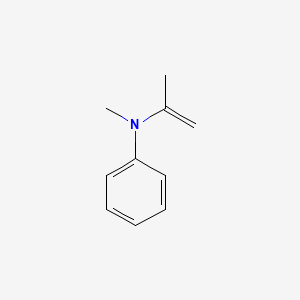
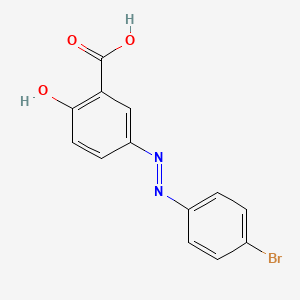
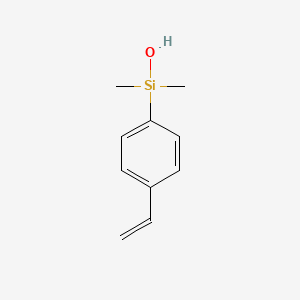
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
